molecular formula C19H32N2O2 B5648266 (5-{[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]methyl}-2-ethoxyphenyl)methanol

(5-{[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]methyl}-2-ethoxyphenyl)methanol

Cat. No. B5648266
M. Wt: 320.5 g/mol
InChI Key: QUESQGZFTJDWIH-ZWKOTPCHSA-N
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Description

Synthesis Analysis

Research into related compounds, such as those explored by Bellesia et al. (2001), provides insights into the synthesis of similarly structured organic molecules. They demonstrated the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol under mild conditions, leading to satisfactory yields of methoxylated pyrrolinones, which are crucial intermediates in synthesizing complex organic compounds (Bellesia et al., 2001). This method highlights the importance of specific reactants and conditions in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of complex organic compounds, including the one , can be profoundly influenced by the arrangement of its atoms and functional groups. Studies on similar compounds, like those conducted by Selič et al. (1997), involve the preparation of derivatives that serve as reagents for synthesizing heterocyclic systems, indicating the significance of molecular structure in determining the compound's reactivity and functionality (Selič, Grdadolnik, & Stanovnik, 1997).

Chemical Reactions and Properties

The chemical reactions and properties of complex molecules can be explored through synthetic pathways and reactivity studies. For example, the work by Ghelfi et al. (2003) on the synthesis of 5-methoxylated 3-pyrrolin-2-ones highlights the role of specific chemical reactions in producing compounds with potential medicinal or agrochemical applications (Ghelfi et al., 2003).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and boiling point, are closely related to their molecular structure. While specific studies on the physical properties of "(5-{[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]methyl}-2-ethoxyphenyl)methanol" were not found, the examination of analogous compounds provides a framework for understanding how structural features influence these properties.

Chemical Properties Analysis

Chemical properties, including reactivity with different reagents, stability under various conditions, and susceptibility to specific transformations, are crucial for understanding a compound's behavior in chemical reactions. Research similar to that conducted by Pen (2014) on dimethyl isophthalate derivatives sheds light on the conditions favoring certain chemical transformations and the resulting yield, which is essential for developing efficient synthetic strategies for complex molecules (Pen, 2014).

properties

IUPAC Name

[5-[[(3S,4R)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]methyl]-2-ethoxyphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2/c1-6-23-19-8-7-15(9-16(19)13-22)10-21-11-17(14(2)3)18(12-21)20(4)5/h7-9,14,17-18,22H,6,10-13H2,1-5H3/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUESQGZFTJDWIH-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2CC(C(C2)N(C)C)C(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)CN2C[C@H]([C@@H](C2)N(C)C)C(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-{[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]methyl}-2-ethoxyphenyl)methanol

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